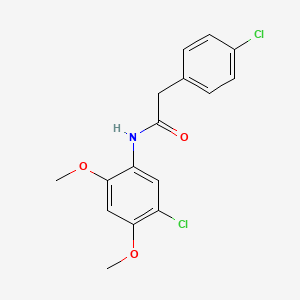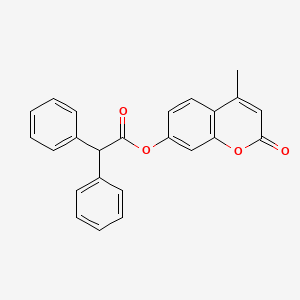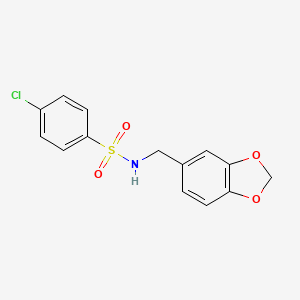![molecular formula C14H14O6S B5783799 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is a chemical compound that has shown potential in scientific research due to its unique properties. It is a bis-furan derivative that possesses a thioether linkage between two furan rings. This compound has gained attention in recent years due to its ability to act as a potential therapeutic agent in various diseases. In
Mechanism of Action
The mechanism of action of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, arthritis, and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) in lab experiments is its ability to act as a potential therapeutic agent in various diseases. It is also relatively easy to synthesize and has a moderate yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are many possible future directions for the research of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid). One potential direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to study its potential as a treatment for bacterial and fungal infections. Additionally, it may be worthwhile to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Finally, it may be beneficial to explore its potential as a drug delivery system due to its unique properties.
Synthesis Methods
The synthesis of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) involves the reaction of 5-methylfurfural with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a Schiff base intermediate, followed by the addition of a second molecule of 5-methylfurfural to form the final product. The yield of the synthesis is around 60%.
Scientific Research Applications
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has shown potential in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
4-[(5-carboxy-2-methylfuran-3-yl)methylsulfanylmethyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S/c1-7-9(3-11(19-7)13(15)16)5-21-6-10-4-12(14(17)18)20-8(10)2/h3-4H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLAYSMOHAFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCC2=C(OC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[Thiodi(methylene)]bis(5-methyl-2-furoic acid) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)

